
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine is an organic compound with the molecular formula C14H19N This compound belongs to the class of naphthalenes, which are bicyclic aromatic hydrocarbons The structure of this compound consists of a naphthalene ring system with ethyl and dimethyl substituents, as well as an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 5,5-dimethyl-5,6-dihydronaphthalen-2-amine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of the ethyl halide to introduce the ethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthalenone derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the naphthalene ring system can interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-8-p-tolyl-5,6-dihydronaphthalen-2-amine: Similar structure with a p-tolyl substituent instead of an ethyl group.
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene: Similar naphthalene ring system with different substituents.
Uniqueness
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine is unique due to its specific combination of ethyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. The presence of the amine group also provides opportunities for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
8-ethyl-5,5-dimethyl-6H-naphthalen-2-amine |
InChI |
InChI=1S/C14H19N/c1-4-10-7-8-14(2,3)13-6-5-11(15)9-12(10)13/h5-7,9H,4,8,15H2,1-3H3 |
Clave InChI |
MPQPYDWWYBTSIJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CCC(C2=C1C=C(C=C2)N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
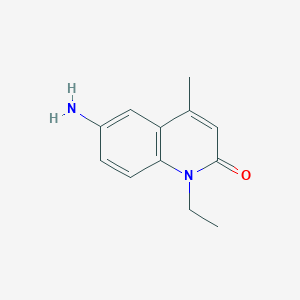
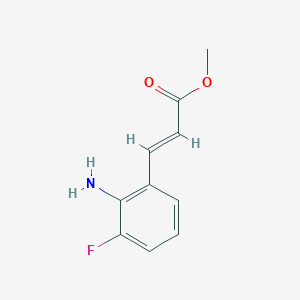

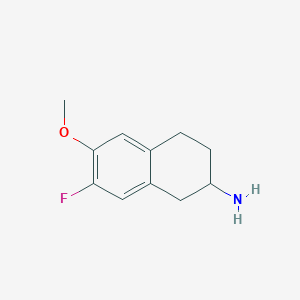
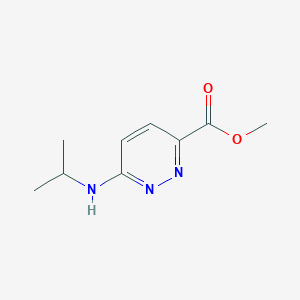
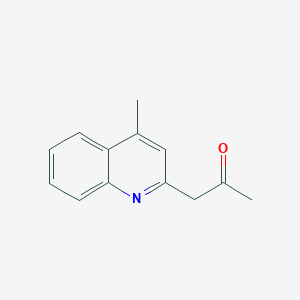
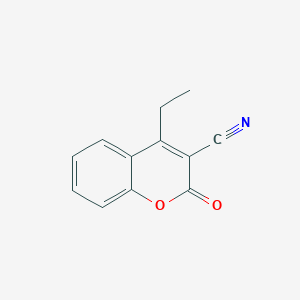
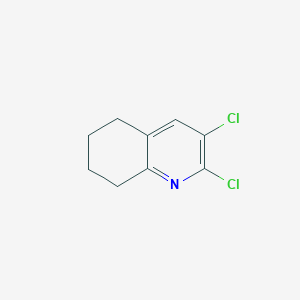
![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

